molecular formula C13H12ClN3 B12609305 [(6-Chloropyridin-3-yl)methyl](cyclopropylmethyl)propanedinitrile CAS No. 647839-65-4

[(6-Chloropyridin-3-yl)methyl](cyclopropylmethyl)propanedinitrile

Cat. No.: B12609305
CAS No.: 647839-65-4
M. Wt: 245.71 g/mol
InChI Key: WSHJZCKXFOZQJQ-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)methylpropanedinitrile is a chemical compound characterized by its unique structure, which includes a chloropyridine ring and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves multiple steps, starting with the preparation of the chloropyridine derivative. The chloropyridine is then reacted with cyclopropylmethyl bromide under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (6-Chloropyridin-3-yl)methylpropanedinitrile may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridin-3-yl)methylpropanedinitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chloropyridine ring allows for substitution reactions, where the chlorine atom can be replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(6-Chloropyridin-3-yl)methylpropanedinitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The chloropyridine ring can interact with enzymes or receptors, leading to changes in their activity. The cyclopropylmethyl group may also play a role in modulating the compound’s overall biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(6-Chloropyridin-3-yl)methylpropanedinitrile can be compared with other similar compounds, such as:

  • N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine
  • 2-Chloro-5-(methylaminomethyl)pyridine
  • 1-(6-Chloropyridin-3-yl)-N-methylmethanamine

These compounds share structural similarities but differ in their functional groups and overall reactivity. (6-Chloropyridin-3-yl)methylpropanedinitrile is unique due to the presence of both the chloropyridine ring and the cyclopropylmethyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

647839-65-4

Molecular Formula

C13H12ClN3

Molecular Weight

245.71 g/mol

IUPAC Name

2-[(6-chloropyridin-3-yl)methyl]-2-(cyclopropylmethyl)propanedinitrile

InChI

InChI=1S/C13H12ClN3/c14-12-4-3-11(7-17-12)6-13(8-15,9-16)5-10-1-2-10/h3-4,7,10H,1-2,5-6H2

InChI Key

WSHJZCKXFOZQJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(CC2=CN=C(C=C2)Cl)(C#N)C#N

Origin of Product

United States

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